Tubastrindole B

Description

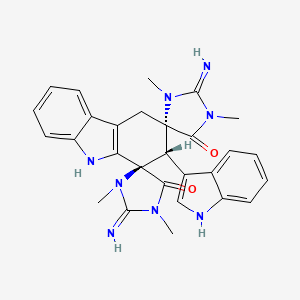

Structure

3D Structure

Properties

Molecular Formula |

C28H28N8O2 |

|---|---|

Molecular Weight |

508.6 g/mol |

InChI |

InChI=1S/C28H28N8O2/c1-33-23(37)27(35(3)25(33)29)13-17-15-9-6-8-12-20(15)32-22(17)28(24(38)34(2)26(30)36(28)4)21(27)18-14-31-19-11-7-5-10-16(18)19/h5-12,14,21,29-32H,13H2,1-4H3/t21-,27-,28+/m0/s1 |

InChI Key |

AMPTWLHXXYAHSB-YNOBPPCASA-N |

Isomeric SMILES |

CN1C(=O)[C@@]2(CC3=C([C@]4([C@H]2C5=CNC6=CC=CC=C65)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

Canonical SMILES |

CN1C(=O)C2(CC3=C(C4(C2C5=CNC6=CC=CC=C65)C(=O)N(C(=N)N4C)C)NC7=CC=CC=C37)N(C1=N)C |

Synonyms |

tubastrindole B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies in Marine Biota Research

Sources and Geographic Distribution of Tubastrindole B-Producing Organisms

This compound has been identified in various marine invertebrates, primarily marine sponges and scleractinian corals, which are known prolific producers of diverse secondary metabolites. These organisms are distributed across different oceanic regions, highlighting the global potential for marine natural product discovery.

Marine sponges (phylum Porifera) are recognized as one of the richest sources of small organic molecules in marine ecosystems, with thousands of natural products discovered from them over several decades rsc.org. This compound was initially reported as a known soft coral metabolite but has also been extensively studied in marine sponges. Notably, the marine sponge Smenospongia cerebriformis has been identified as a source of this compound knapsackfamily.com. An extensive study of secondary metabolites from Smenospongia cerebriformis led to its isolation knapsackfamily.com. More recently, this compound was also reported for the first time in the marine sponge Smenospongia aurea rsc.org.

These sponge species are typically found in specific marine environments. For instance, Smenospongia cerebriformis has been collected from locations such as Hospital Point on Solarte Isle, Boca del Toro, on the northwest coast of Panama enseignementsup-recherche.gouv.fr.

Scleractinian corals, also known as stony or hard corals, are another significant source of marine natural products. The genus Tubastraea (Order Scleractinia, Family Dendrophylliidae), commonly known as sun corals, has been reported to produce various bioactive compounds, including aplysinopsin derivatives and (bis)-indole alkaloids enseignementsup-recherche.gouv.fr. This compound was initially recognized as a metabolite from soft corals knapsackfamily.com. Specifically, Tubastraea aurea has been identified as a source of this compound, with specimens collected from the Odomari area, Kagoshima Prefecture, Japan enseignementsup-recherche.gouv.fr. The broader family of aplysinopsins, which includes tubastrindoles, has been isolated from various marine organisms across diverse geographic areas, including the Pacific, Indonesia, Caribbean, and Mediterranean regions enseignementsup-recherche.gouv.fr.

The following table summarizes the known marine sources and their reported geographic distributions for this compound:

| Organism Type | Species Name | Geographic Location | Citation |

| Marine Sponge | Smenospongia cerebriformis | Hospital Point, Solarte Isle, Boca del Toro, Panama | knapsackfamily.comenseignementsup-recherche.gouv.fr |

| Marine Sponge | Smenospongia aurea | Not specified (newly reported source) | rsc.org |

| Scleractinian Coral | Tubastraea aurea | Odomari area, Kagoshima Prefecture, Japan | rsc.orgenseignementsup-recherche.gouv.fr |

Advanced Chromatographic and Separation Techniques for Isolation

The isolation and purification of marine natural products from complex biological extracts require sophisticated chromatographic and separation techniques. These methods leverage differences in physicochemical properties of compounds, such as polarity, size, and affinity, to achieve high levels of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation and purification of natural products, including this compound nih.gov. HPLC operates on the principle of differential affinities of compounds for a stationary phase and a mobile phase. In preparative HPLC (prep-HPLC), this technique is scaled up to isolate larger quantities of target compounds.

Reversed-phase HPLC (RP-HPLC) is the most widely used mode for natural product purification. Common stationary phases include C18 columns, which are non-polar and facilitate separation based on hydrophobic interactions. Mobile phases typically consist of a mixture of water (often acidified with modifiers like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition changes over time, is frequently employed to separate compounds with a wide range of polarities. Detection is commonly achieved using UV detectors, often at specific wavelengths (e.g., 270 nm, 254 nm).

Column chromatography is a fundamental and highly versatile technique for purifying compounds from complex mixtures. It involves a stationary phase packed into a column and a mobile phase that passes through it, separating compounds based on their differential polarity and interaction with the stationary phase.

The most common stationary phases for column chromatography are silica (B1680970) gel (SiO₂) and alumina (B75360) (Al₂O₃). Silica gel is a polar stationary phase, making it suitable for separating less polar or non-polar compounds when used with less polar mobile phases (normal-phase chromatography). Alumina also serves as a common adsorbent. The mobile phase typically consists of organic solvents, and their polarity is adjusted, often through gradient elution, to selectively elute compounds. For instance, a gradient of ethyl acetate (B1210297) in n-hexane can be used for flash MPLC (Medium Pressure Liquid Chromatography) with a silica HP cartridge. Fractions are collected as the mobile phase elutes from the column, and solvents are subsequently removed to yield the isolated material.

The table below outlines common parameters and phases used in advanced chromatographic techniques for natural product isolation:

| Technique | Stationary Phase Type(s) | Common Stationary Phase Materials | Mobile Phase Components (Examples) | Key Principle | Citation |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (most common) | C18 (octadecyl silica) | Water (with formic/trifluoroacetic acid), Acetonitrile, Methanol | Differential partitioning based on hydrophobicity | |

| Column Chromatography | Adsorbent (Normal Phase) | Silica gel (SiO₂), Alumina (Al₂O₃) | Hexane, Ethyl Acetate, Dichloromethane, Methanol (often in gradients) | Differential adsorption based on polarity |

Biosynthetic Pathways and Mechanistic Hypotheses of Tubastrindole B Formation

Postulated Biosynthetic Cascade Involving Aplysinopsin Precursors

The biosynthesis of Tubastrindole B is believed to originate from simpler tryptophan-derived precursors, specifically those belonging to the aplysinopsin family of marine alkaloids. nih.govmdpi.com Aplysinopsins are characterized by an indole (B1671886) and an imidazolidin-4-one (B167674) core. mdpi.com The prevailing hypothesis suggests a "unified bioinspired 'aplysinopsin cascade'" where these precursors undergo a series of transformations to yield the more complex this compound. nih.govresearchgate.net

This proposed cascade begins with aplysinopsin, which serves as the fundamental building block. The initial steps are thought to involve the dimerization of these aplysinopsin units, setting the stage for the subsequent skeletal rearrangements that are characteristic of the pathway. The isolation of transient biogenetic intermediates has provided crucial evidence supporting this cascade model, offering a glimpse into the step-by-step assembly of the final molecule. nih.gov

| Precursor Family | Core Structure | Role in Biosynthesis |

| Aplysinopsins | Tryptophan-derived indole and imidazolidin-4-one | Starting building blocks for dimerization and subsequent cascade reactions. nih.govmdpi.com |

Ring-Expansion Cascade Mechanisms from Dictazole-Type Intermediates

A central feature of the proposed biosynthesis of this compound is a ring-expansion cascade reaction. nih.gov This process involves a key intermediate, a dictazole-type precursor, which contains a cyclobutane (B1203170) core. mdpi.com The transformation from this intermediate to the final this compound structure is a significant mechanistic step.

The proposed mechanism involves the opening of the strained cyclobutane ring in the dictazole intermediate. This ring-opening is followed by a Mannich-type ring closure, which effectively expands the ring system to form the six-membered core characteristic of this compound. acs.org This cascade reaction is a powerful synthetic strategy that allows for the construction of complex, medium-sized rings from more easily accessible smaller rings. rsc.orgwhiterose.ac.ukwhiterose.ac.uk The thermodynamic driving force for this expansion is often the relief of ring strain inherent in the four-membered cyclobutane system. researchgate.net The total synthesis of (±)-tubastrindole B has been successfully achieved utilizing this biomimetic ring-expansion strategy, lending strong support to its plausibility as a key step in the natural biosynthetic pathway. nih.govresearchgate.net

| Intermediate Type | Key Structural Feature | Transformation Mechanism | Product |

| Dictazole-type precursor | Cyclobutane core | Ring-opening of cyclobutane followed by Mannich-type ring closure. mdpi.comacs.org | This compound |

Investigation of Photochemical [2+2] Dimerization in Biosynthesis

The formation of the crucial dictazole-type intermediate with its cyclobutane core is hypothesized to occur through a photochemical [2+2] cycloaddition reaction. mdpi.comacs.org This type of reaction involves the joining of two alkene-containing molecules, in this case, aplysinopsin precursors, upon exposure to light. acs.orgnih.gov The two double bonds are consumed to form two new single bonds, creating the four-membered cyclobutane ring. acs.org

In the context of this compound's biosynthesis, the photochemical [2+2] homodimerization of aplysinopsin has been demonstrated synthetically to produce the necessary cyclobutane intermediate. mdpi.com This reaction can be influenced by various factors, including the presence of photosensitizers or catalysts like copper(I) triflate (CuOTf), which can facilitate the cycloaddition. mdpi.comacs.org The isolation of such cyclobutane-containing dimers, like dictazole B, from natural sources further supports the hypothesis that a photochemical [2+2] cycloaddition is a key event in the biosynthetic pathway. mdpi.comacs.org This step represents an elegant and efficient way nature can construct the strained ring system necessary for the subsequent ring-expansion cascade.

| Reaction Type | Reactant(s) | Key Transformation | Product |

| Photochemical [2+2] Cycloaddition | Two aplysinopsin molecules | Formation of a cyclobutane ring from two alkene groups upon light exposure. mdpi.comacs.org | Dictazole-type intermediate |

Enzymatic and Non-Enzymatic Transformations in Natural Systems

While specific enzymes governing the biosynthesis of this compound have not yet been fully characterized, the proposed pathway likely involves a combination of both enzymatic and non-enzymatic steps.

Enzymatic Role: Enzymes are likely crucial in the initial formation of the aplysinopsin precursors from tryptophan. Subsequent steps, such as the dimerization and rearrangement, could also be enzyme-mediated. Enzymes can provide a chiral environment, controlling the stereochemistry of the products, and can catalyze reactions that might otherwise be slow or disfavored. nih.gov They can overcome kinetic barriers and ensure the efficient and specific production of the desired natural product.

Non-Enzymatic Role: The photochemical [2+2] cycloaddition is a prime example of a potentially non-enzymatic transformation, driven by environmental energy (sunlight) rather than a specific catalyst. nih.gov It is plausible that the marine organism producing this compound synthesizes the aplysinopsin precursors enzymatically and then relies on sunlight penetrating the shallow marine environment to trigger the key dimerization step. Subsequent rearrangements, like the ring-expansion cascade, could also potentially proceed spontaneously (non-enzymatically) once the strained intermediate is formed, driven by the release of ring strain. researchgate.net The interplay between controlled enzymatic synthesis and spontaneous chemical reactions is a common theme in the biosynthesis of complex natural products. nih.gov

Chemical Synthesis Strategies and Methodologies for Tubastrindole B

Total Synthesis Approaches and Semisynthesis

The total synthesis of (±)-Tubastrindole B has been successfully reported, primarily employing biomimetic approaches that draw inspiration from proposed natural biosynthetic pathways. These synthetic endeavors often initiate from aplysinopsin-type compounds, showcasing the utility of these readily available precursors in constructing the complex dimeric scaffold of Tubastrindole B. While total synthesis remains the primary focus for generating this compound from basic building blocks, semisynthesis has been explored for related derivatives isolated from marine sponges such as Smenospongia aurea.

Biomimetic Synthetic Pathways

Biomimetic strategies are central to the total synthesis of this compound, aiming to mimic the natural "aplysinopsin cascade" believed to occur in marine organisms. This approach harnesses the intrinsic reactivity inherent within the aplysinopsin series of compounds. Simple, cost-effective starting materials such as creatinine, iodomethane, and various formylindoles can be utilized in these pathways, highlighting the efficiency and elegance of bioinspired synthesis.

Ring-Expansion Strategies from Cyclobutane (B1203170) Precursors

A pivotal strategy in the total synthesis of this compound involves the ring expansion of a dictazole-type precursor, which is a cyclobutane-centered molecule. This transformation converts the cyclobutane framework into the tetrahydrocarbazole-containing alkaloid structure characteristic of cycloaplysinopsin-type congeners, including this compound. Notably, this ring expansion cascade proceeds with full retention of configuration, which is a significant aspect for controlling the stereochemistry of the final product. Cyclobutane ring systems are recognized as important structural motifs in natural product synthesis, and their construction often relies on methods such as thermal and photochemical [2+2] cycloadditions, or ring expansion of cyclopropanes via pinacol-type rearrangements.

DNA-Templated Photodimerization Processes in Complex Molecule Synthesis

An innovative and highly effective method for generating the cyclobutane precursors, such as dictazole B, involves DNA-templated [2+2] photo-induced cycloaddition. This process addresses the challenge that the dimerization of (E)-aplysinopsin, a key monomer, is often unproductive in solution. DNA acts as a unique template, providing specific interactions that mimic the solid-state aggregation necessary for the [2+2] photo-cycloaddition to occur efficiently. This groundbreaking methodology represents the first instance of a DNA-mediated transformation being successfully applied to the total synthesis of a natural product, yielding spiro-fused cyclobutanes in excellent yields.

Stereoselective Synthesis and Diastereomeric Control

Achieving stereoselective control is a significant challenge in the synthesis of complex molecules like this compound, especially when dealing with unsymmetrical cyclobutane structures. In the synthesis of this compound, the ring expansion cascade from the dictazole-type precursor proceeds with full retention of configuration, which is critical for controlling the final stereochemistry. Strategies for diastereoselective and enantioselective introduction of substituents to cyclobutane rings involve a sequence of transition metal-catalyzed reactions, such as Rh(II)-catalyzed cyclopropanation, Ag(I)-catalyzed regioselective and stereospecific ring expansion, and Rh(I)-catalyzed addition reactions. The regioselectivity of these ring expansion processes can be influenced by the substituents on the cyclopropane (B1198618) ring and the choice of catalyst.

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimization of reaction conditions is an essential phase in the laboratory synthesis of this compound and its precursors. For the DNA-templated photodimerization, specific conditions have been identified, including the use of a 3 mM base pair concentration of salmon testes DNA (st-DNA) in 25 v/v% DMSO at room temperature, irradiated with a UV-B enriched lamp for four days.

Table 1: Representative Yields in this compound Synthesis Pathways

| Step/Intermediate | Conditions | Isolated Yield | Reference |

| Dictazole B (from dimerization) | DNA-templated photodimerization (optimized) | 16% | |

| Spiro-fused cyclobutane | DNA-templated photodimerization (homodimerization of (E)-aplysinopsin) | 76% (combined) | |

| This compound (from cyclobutane) | Ring-expansion cascade | 40% |

The optimization efforts were crucial in improving the efficiency of the synthesis, with the DNA-templated method significantly enhancing yields compared to standard solvent-free conditions. For instance, the homo-dimerized spiro-fused cyclobutane could be obtained in excellent combined yields (76%), allowing for the isolation of substantial quantities (e.g., 20 mg in a single batch). This compound itself was isolated in a 40% yield from its cyclobutane intermediate. General strategies for optimizing chemical reactions in the laboratory involve systematically screening parameters such as catalysts, solvents, temperature, and reaction time, often through iterative experiments. Modern approaches leverage automated optimization systems, integrating hardware, software, and analytical tools to accelerate the process and enhance yields. Techniques like Design of Experiments (DoE) and Bayesian optimization are robust statistical methods increasingly applied to achieve efficient and data-driven optimization of chemical reactions.

Molecular and Cellular Biological Investigations of Tubastrindole B

Mechanisms of Action at the Molecular Level

Modulation of Glycine (B1666218) Receptors (GlyR) and Receptor Subtype Selectivity

There is currently no available research to populate the following subsections.

No studies have been found that describe the potentiation or antagonistic effects of Tubastrindole B on the alpha 1 glycine receptor subtype.

Similarly, there is no scientific literature available that details the specificity or antagonistic properties of this compound towards the alpha 3 glycine receptor subtype.

Protein Kinase C (PKC) Isoform Inhibition Profiles

Data on the inhibitory effects of this compound on various Protein Kinase C isoforms is not available. Consequently, a data table outlining its inhibition profile cannot be generated.

Interference with Protein-Protein Interactions and Enzymatic Activities

No studies have been identified that investigate the ability of this compound to interfere with protein-protein interactions or its effects on enzymatic activities.

Cellular Pathway Perturbations

Information regarding the impact of this compound on cellular signaling pathways is not present in the current body of scientific literature.

Induction of Apoptosis in Cellular Models

There is currently no published research specifically investigating the ability of this compound to induce apoptosis in any cellular models.

Modulation of Cell Cycle Progression

Specific studies on the effects of this compound on cell cycle progression have not been reported in the scientific literature.

Investigation of Antioxidant Properties in Cellular Systems

There is no available data from studies conducted to evaluate the antioxidant properties of this compound in cellular systems.

Anti-inflammatory Mechanistic Studies in In Vitro Models

Mechanistic studies to determine the anti-inflammatory potential of this compound in in vitro models have not been documented in published research.

Structure Activity Relationship Sar Studies of Tubastrindole B and Its Derivatives

Impact of Indole (B1671886) Ring Modifications on Biological Activity

The indole moiety is a cornerstone of Tubastrindole B's structure, and alterations to this ring system have profound effects on its biological activity. Studies on related indole alkaloids have consistently shown that the nature and position of substituents on the indole ring are critical determinants of potency and selectivity.

For instance, the introduction of halogen atoms, such as bromine, to the indole ring is a common strategy in nature that often enhances biological activity. nih.gov In many marine indole alkaloids, bromination at specific positions can significantly increase potency. nih.gov For example, in the aplysinopsin class of compounds, from which this compound is derived, bromination of the indole ring is a frequent modification. nih.gov While specific studies on the direct halogenation of this compound are limited, research on analogous compounds suggests that such modifications could dramatically alter its receptor interaction and efficacy. The position of these substitutions is also crucial; a bromine atom at C5 or C6 of the indole ring in related compounds, the meridianins, leads to a significant boost in potency, whereas di-substitution can sometimes decrease it. nih.gov

Furthermore, the presence of substituents at other positions on the indole ring can also modulate activity. For example, studies on tryprostatin analogs, another class of indole alkaloids, have highlighted the importance of functionalization at the C6 position of the indole ring for activity. mdpi.com This suggests that modifications at the corresponding position in this compound could be a key area for SAR exploration. The substitution pattern on the indole ring can influence not only the potency but also the selectivity of the compound for different biological targets.

Influence of N-Methylation Patterns on Pharmacological Profiles

N-methylation, the addition of a methyl group to a nitrogen atom, is a key structural variable in the aplysinopsin family of alkaloids and significantly influences their pharmacological properties. researchgate.netmdpi.com Research has shown that increasing the number of N-methylations can lead to an increase in inhibitory activity. mdpi.com This modification can affect several properties of the molecule, including its conformation, resistance to metabolic degradation, and cell permeability. researchgate.netnih.gov

In the context of this compound and its analogs, the degree and position of N-methylation can dictate the compound's interaction with its biological targets. researchgate.net For example, in a study of related compounds, the level of N-methylation was found to be a key factor in their activity as glycine (B1666218) receptor (GlyR) modulators. mdpi.com While specific data on the systematic N-methylation of this compound is not extensively detailed in the available literature, the general principle from related alkaloids suggests that this is a critical parameter for its pharmacological profile. The strategic addition or removal of methyl groups on the nitrogen atoms of the core structure could fine-tune its activity and selectivity.

Role of the 3'-Imino to 3'-Oxo Moiety Conversion in Activity Modulation

A significant structural variation within the aplysinopsin family, including derivatives related to this compound, is the conversion of the 3'-imino group to a 3'-oxo group. researchgate.netd-nb.info This change from a carbon-nitrogen double bond (imino) to a carbon-oxygen double bond (oxo) at the 3'-position has been shown to be a critical factor in modulating biological activity. mdpi.com

Studies have demonstrated that this conversion can lead to an increase in the inhibitory activity of these compounds. mdpi.com For example, the 3'-deimino-3'-oxo analogs of aplysinopsin have been isolated from marine sponges and exhibit distinct biological profiles. nih.gov The presence of the oxo group can alter the electronic distribution and hydrogen bonding capabilities of the molecule, which in turn affects its binding to target receptors. This modification has been specifically linked to an enhancement of inhibitory effects, suggesting that the 3'-oxo moiety is a key pharmacophoric feature. mdpi.com The synthesis and biological evaluation of both the 3'-imino and 3'-oxo forms of this compound analogs are therefore crucial for a comprehensive SAR understanding.

Correlation of Structural Features with Specific Receptor Binding or Enzyme Inhibition

This compound has been identified as a modulator of the glycine receptor (GlyR), a crucial component of the central nervous system's inhibitory neurotransmission. uq.edu.auresearchgate.net Specifically, it acts as a potent and selective antagonist for the α1 subunit of the GlyR, with an IC50 of 25.9 μM. researchgate.net Interestingly, at lower concentrations, it also acts as a selective potentiator of the α1 GlyR, highlighting a complex mode of action. researchgate.netuq.edu.au

The table below summarizes the activity of this compound and related compounds on glycine receptors.

| Compound | Target | Activity | IC50/EC50 | Reference |

| This compound | GlyRα1 | Antagonist | 25.9 μM | researchgate.net |

| This compound | GlyRα1 | Potentiator | 1.0 μM | uq.edu.au |

| This compound | GlyRα3 | No Potentiation | - | uq.edu.au |

| 8E/8Z-3'-deimino-oxoaplysinopsin | GlyRα3 | Antagonist | 67.0 μM | uq.edu.au |

This differential activity underscores the importance of the dimeric scaffold and the specific functional groups of this compound in achieving its selective pharmacological profile at the glycine receptor.

Computational Approaches in SAR Elucidation

Computational methods are increasingly being employed to understand the structure-activity relationships of complex natural products like this compound. nih.gov Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into how these molecules interact with their biological targets at an atomic level. acs.org

For instance, molecular docking studies can be used to model the binding of this compound and its analogs to the glycine receptor. acs.org These models can help to identify key amino acid residues in the receptor's binding site that interact with specific functional groups on the inhibitor. This information can then be used to rationalize the observed SAR data and to design new derivatives with improved potency and selectivity.

Furthermore, computational approaches can aid in understanding the conformational preferences of this compound and how modifications such as N-methylation or imino-to-oxo conversion affect its three-dimensional shape. acs.org By correlating these conformational changes with biological activity, a more complete picture of the SAR can be developed. While specific computational studies focused solely on this compound are not extensively reported, the application of these methods to related ligand-receptor systems demonstrates their potential to accelerate the elucidation of its SAR. nih.gov

Analog Design and Synthetic Exploration for Research Probes

Rational Design of Tubastrindole B Analogs based on SAR Data

The rational design of this compound analogs is intrinsically linked to the understanding of the structure-activity relationships (SAR) within the aplysinopsin alkaloid family, to which this compound belongs. Natural aplysinopsins exhibit diverse structural variations that can inform analog design. These variations include differences in the bromination pattern of the indole (B1671886) ring, modifications in the structure of the C-ring, variations in the number and position of N-methylation, and the presence and configuration of the C-8-C-1' double bond. Aplysinopsins can also occur as dimeric structures, further expanding the scope for structural exploration.

By systematically altering these features, researchers can investigate how specific structural changes impact the biological activity and physicochemical properties of this compound analogs. For instance, the presence of halogen substituents, particularly bromine, has been noted to significantly influence the biological activity of many natural products from marine environments. This suggests that strategic halogenation could be a key consideration in the rational design of this compound derivatives aimed at enhancing specific biological modulations.

Synthesis of Structurally Related Indole Alkaloids for Comparative Studies

The synthesis of this compound and its structurally related indole alkaloids is crucial for comparative studies aimed at understanding their chemical properties and biological activities. The first total synthesis of (±)-tubastrindole B (26) was achieved via a ring-expansion cascade from a dictazole-type precursor nih.gov. This dictazole-type precursor (48) was, in turn, produced through the photochemical [2+2] homodimerization of aplysinopsin (1) nih.gov.

A notable advancement in this area involves the DNA-templated [2+2] photodimerization process, which has been successfully employed for synthesizing spiro-fused cyclobutane-containing compounds, including the natural heterodimer dictazole B (29b) nih.gov. This method was developed based on the dimerization of (E)-aplysinopsin (1), a reaction previously found to be unproductive in solution. The exposure of tryptophan-derived olefins, such as 6-bromo-2′-de-N-methylaplysinopsin (9) and 6-bromoaplysinopsin (10), to light in the presence of salmon testes DNA (st-DNA) reproducibly afforded the corresponding homo-dimerized spiro-fused cyclobutane (B1203170), Dictazole B (29b), in excellent yields nih.gov.

This synthetic strategy provides access to a diverse set of indole alkaloids, allowing for detailed comparative studies of their structures and potential biological functions.

Exploration of Novel Spiro-Fused Cyclobutane-Containing Compounds

The exploration of novel spiro-fused cyclobutane-containing compounds, particularly those related to this compound and Dictazole B, represents a significant area of synthetic chemistry. The development of an unprecedented DNA-templated [2+2] photodimerization process has been pivotal in this exploration nih.gov. This method facilitates the synthesis of complex spiro-fused cyclobutane structures that are central to the architecture of compounds like dictazole B nih.gov.

The templating properties of DNA are harnessed to promote this photo-induced cycloaddition, overcoming the challenges previously encountered with the dimerization of (E)-aplysinopsin in solution. DNA provides unique templating interactions that mimic the solid-state aggregation necessary for the [2+2] photo-cycloaddition to occur effectively. This innovative approach has been applied to promote the prerequisite dimerizations leading to both dictazole B and this compound, marking the first instance of a DNA-mediated transformation being utilized in the total synthesis of a natural product.

Development of Derivatives to Enhance Specific Biological Modulations

The development of derivatives of this compound and related aplysinopsins aims to enhance specific biological modulations, leveraging the known bioactivities of this class of marine natural products. Aplysinopsins have been reported to exhibit various biological activities, including cytotoxic and antimitotic properties. For instance, aplicyanin B (34), D (36), and F (38), which are bromoindole derivatives related to aplysinopsins, have shown cytotoxic activity in the submicromolar range and antimitotic properties against human tumor cell lines.

Strategies for developing derivatives often involve structural modifications that can influence potency, selectivity, or other pharmacological properties. As observed with other marine natural products, the introduction of halogen substituents, particularly bromine, can significantly increase biological activity. Therefore, the synthesis of this compound derivatives with varied halogenation patterns, different N-methylation states, or altered C-ring structures could lead to compounds with enhanced or more specific biological modulations. This approach allows for the systematic investigation of how subtle structural changes impact the compound's interaction with biological targets, paving the way for the discovery of more potent or selective research probes.

Advanced Analytical and Spectroscopic Methodologies in Tubastrindole B Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of complex natural products like Tubastrindole B. It provides detailed information about the connectivity of atoms and the arrangement of functional groups within the molecule. The structure of this compound has been elucidated through extensive interpretation of NMR data nih.gov. This includes the analysis of one-dimensional (1D) NMR spectra, such as proton (¹H) NMR and carbon-13 (¹³C) NMR, as well as various two-dimensional (2D) NMR experiments nih.gov.

For instance, ¹H NMR spectra are utilized to analyze aromatic patterns and the presence of specific methyl signals, which are vital for attributing structural features researchgate.net. Concurrently, ¹³C NMR spectroscopy provides insights into the number and types of carbon atoms present, distinguishing between quaternary, methine, methylene, and methyl carbons nih.gov. Further structural confirmation and the establishment of atomic connectivities are achieved through 2D NMR techniques, including COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) nih.gov.

NOESY Correlation Applications in Stereochemistry

NOESY (Nuclear Overhauser Effect Spectroscopy) is a powerful 2D NMR technique specifically employed for determining the stereochemistry of a molecule. It reveals through-space correlations between protons that are in close spatial proximity, irrespective of the number of bonds separating them nih.govlibretexts.org. These Nuclear Overhauser Effect (NOE) correlations are pivotal for assigning the relative orientation of nuclei and establishing the stereochemical identity of chiral centers within a molecule nih.govlibretexts.orgidrblab.net.

In the context of this compound and related compounds, NOESY experiments are crucial for resolving ambiguities in stereochemical assignments. For example, observed NOE correlations between specific protons can confirm their relative spatial disposition, such as whether they reside on the same face of a ring system or define the stereochemical orientation of complex spiro-junctions idrblab.netresearchgate.net. This through-space information is critical for building a complete and accurate three-dimensional representation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) plays a critical role in the characterization of this compound by providing precise information about its molecular weight and elemental composition nih.gov. High-resolution mass spectrometry (HRMS), such as High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HR-ESI-TOFMS), is frequently employed to determine the exact molecular formula of natural products and their derivatives nih.govresearchgate.net. For example, HR-ESI-TOFMS data for Dictazoline A, a compound structurally related to this compound, provided a cluster of pseudo-molecular ion peaks, which was instrumental in defining its dibrominated molecular formula nih.gov.

Beyond molecular formula determination, MS is invaluable for fragmentation analysis. By inducing fragmentation of the molecular ion into smaller, characteristic ions, mass spectrometry provides insights into the structural subunits and connectivity within the molecule nih.govnih.gov. The patterns and mass-to-charge (m/z) values of these fragment ions act as a "fingerprint," aiding in the deduction of specific structural features and confirming the presence of particular functional groups or substructures nih.govnih.gov. Comparison of fragmentation patterns can also help in locating specific substituents within the molecular framework nih.gov.

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental for the isolation, purification, purity assessment, and quantification of this compound in research samples. These methods enable the separation of the target compound from complex mixtures, such as crude extracts from marine sources or synthetic reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both analytical and preparative purposes in natural product chemistry.

For instance, in the synthesis of this compound, a precursor compound was isolated using HPLC, demonstrating its utility in obtaining pure intermediates. Reversed-phase liquid chromatography (RPLC) is particularly common for analyzing compounds with a range of polarities, making it a standard method in pharmaceutical analysis and natural product research. Chromatographic methods are essential for accurately separating, identifying, and quantifying compounds, ensuring the quality and reliability of research findings. For challenging separations, two-dimensional liquid chromatography (2D-LC) can be employed to achieve enhanced resolution and confirm peak purity.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography, specifically single-crystal X-ray diffraction (XRD), is considered the definitive method for determining the three-dimensional structure of molecules, including the absolute stereochemistry of chiral compounds. While routine XRD experiments readily provide the relative configuration of all stereogenic centers within a molecule, the determination of absolute configuration is a more advanced application. This capability relies on the phenomenon of resonant scattering (also known as anomalous dispersion), which introduces subtle deviations from the inherent inversion symmetry of X-ray diffraction patterns.

For successful absolute stereochemistry determination, a high-quality single crystal of the analyte, such as this compound, is required. Although the direct application of X-ray crystallography specifically for this compound's absolute stereochemistry was not detailed in the provided search results, it remains a crucial and often indispensable technique for confirming the absolute configuration of complex natural products in chemical research.

Compound Names and PubChem CIDs

The following table lists the chemical compounds mentioned in this article and their corresponding PubChem CIDs. Where a direct CID was not found in the search results, this is indicated.

Computational and Theoretical Chemistry Studies of Tubastrindole B

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule, such as Tubastrindole B, to a specific protein target. ijpras.com The process involves generating various possible conformations of the ligand within the binding site of the protein and then scoring these poses to identify the most likely binding orientation. ekb.eg

Despite the utility of this method, a review of publicly accessible scientific literature did not yield specific molecular docking studies conducted on this compound. Such research would be valuable to identify its potential biological targets and elucidate the specific amino acid interactions that stabilize the ligand-receptor complex.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure, properties, and reactivity of molecules from first principles. nih.gov These calculations can provide deep insights into a molecule's stability, electron distribution, and sites susceptible to chemical reaction. researchgate.net For this compound, QM calculations could determine properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its chemical reactivity and potential reaction mechanisms.

As of this writing, specific studies applying quantum mechanical calculations to determine the electronic properties and reactivity of this compound have not been identified in the available research literature.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. rsc.org By mapping the energy of these different conformations, an energy landscape can be constructed, which reveals the most stable, low-energy structures a molecule is likely to adopt. ethz.ch This analysis is critical for understanding how a molecule's shape influences its biological activity. nih.gov For this compound, this would involve identifying its most stable conformers and the energy barriers between them.

A thorough search of scientific databases did not uncover any studies dedicated to the conformational analysis or the mapping of the conformational energy landscape for this compound.

Molecular Dynamics Simulations to Study Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. mdpi.com When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by molecular docking, showing how the ligand and protein interact and fluctuate in a simulated physiological environment. mdpi.com These simulations are crucial for verifying the stability of predicted interactions and understanding the dynamic behavior of the complex. researchgate.net

There are currently no specific molecular dynamics simulation studies on this compound complexed with a biological receptor available in the public research domain. Such studies would be the next step after docking to confirm the stability of the binding mode.

Predictive Modeling in Chemical Biology Research

Predictive modeling in chemical biology leverages computational algorithms and machine learning to forecast the biological activities or properties of chemical compounds. nih.govrsc.org These models are often trained on large datasets of known compounds and their activities to predict targets, off-target effects, or ADME (absorption, distribution, metabolism, and excretion) properties for new or uncharacterized molecules like this compound. helsinki.fiscitechnol.com This approach can accelerate drug discovery by prioritizing compounds for experimental testing. nih.gov

Specific predictive modeling studies focusing on this compound to forecast its bioactivity or other properties have not been found in the reviewed literature.

Future Research Perspectives and Unexplored Avenues

Elucidation of Additional Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of marine indole (B1671886) alkaloids, a class to which Tubastrindole B belongs, is a complex process typically originating from amino acid precursors like tryptophan. mdpi.com A genetic pathway involves a sequence of genes that encode the specific enzymes responsible for catalyzing the conversion of a precursor molecule through various intermediate steps to the final bioactive product. libretexts.org While the general origin from tryptophan is likely, the specific enzymatic machinery and the underlying genetic blueprint for the assembly of this compound's intricate cyclobutane (B1203170) core remain largely uncharacterized.

Future research should focus on identifying and characterizing the suite of enzymes—such as oxidases, methyltransferases, and cyclases—that construct the this compound scaffold. The discovery of the genes encoding these enzymes is a critical step. libretexts.orgnih.gov Techniques like genome mining of the source organism, Tubastraea sp., coupled with transcriptomic analysis, could reveal gene clusters that are activated during the production of the alkaloid. Heterologous expression of candidate genes in model organisms could then be used to confirm their function. Elucidating this pathway will not only provide fundamental insights into the biosynthesis of complex marine natural products but could also enable biotechnological production of this compound and its analogs through synthetic biology approaches. pdfdrive.tobiorxiv.org

Discovery of Novel Biological Targets and Signaling Pathways

This compound has been identified as a potent and selective antagonist for the α1 glycine-gated chloride channel receptor (GlyR). mdpi.comuq.edu.au At lower concentrations, it has also been observed to act as a potentiator of this receptor. uq.edu.au Glycine (B1666218) receptors are crucial for inhibitory neurotransmission in the central nervous system (CNS), and their dysfunction is linked to various neurological disorders. uq.edu.au

While the interaction with GlyR is a significant finding, the broader biological activity profile of this compound is likely not limited to this single target. Marine indole alkaloids are known to interact with a wide array of molecular targets, including G-protein coupled receptors and various enzymes. mdpi.com Future research should, therefore, aim to uncover novel biological targets and the associated signaling pathways. Unbiased phenotypic screening in various cell lines, followed by target deconvolution techniques, could reveal unexpected activities. nih.gov Given its known effect on a key CNS receptor, exploring its impact on other neurotransmitter systems, such as dopaminergic or serotonergic pathways, could be a particularly fruitful avenue. mdpi.com The identification of new targets would expand the potential therapeutic applications of this compound and deepen our understanding of its role in cellular signaling. nih.gov

| Compound/Class | Known/Potential Target | Significance |

|---|---|---|

| This compound | Glycine-gated chloride channel receptor (α1 GlyR) | Acts as a potent antagonist and low-concentration potentiator; relevant for CNS disorders. mdpi.comuq.edu.au |

| Marine Indole Alkaloids (General Class) | G-protein coupled receptors (e.g., Serotonin receptors) | Suggests potential for this compound to modulate various GPCR signaling pathways. mdpi.com |

| Phidianidines (Related Bis-Indole Alkaloids) | Dopamine Transporter (DAT), µ-opioid receptor | Highlights potential for related compounds to have distinct and selective neurochemical effects. mdpi.com |

| Marine Alkaloids (General Class) | Protein Kinases, Phosphatases, Cholinesterases | Indicates a broad range of enzymatic targets that could be explored for this compound. mdpi.com |

Development of Advanced Synthetic Strategies for Complex Architectures

The total synthesis of (±)-Tubastrindole B has been achieved through a bio-inspired approach that utilizes a DNA-mediated [2+2] photocycloaddition to construct the central cyclobutane ring. researchgate.net This strategy elegantly mimics a plausible biosynthetic step. However, there are significant opportunities to develop more advanced and versatile synthetic routes.

Future synthetic efforts could focus on several key areas. First, the development of an asymmetric synthesis is crucial to access enantiomerically pure this compound, allowing for a more precise evaluation of the biological activity of each enantiomer. Second, exploring alternative methods for constructing the sterically congested tetracyclic core, perhaps using modern catalytic reactions, could lead to more efficient and scalable syntheses. chemrxiv.org Furthermore, the application of divergent synthetic strategies, such as Diversity-Oriented Synthesis (DOS) or Complexity-to-Diversity (Ctd), could be transformative. mdpi.com These approaches would use a common intermediate to generate a library of this compound analogs with diverse structural modifications, providing a powerful platform for structure-activity relationship (SAR) studies. mdpi.com

| Synthetic Strategy | Objective | Potential Impact |

|---|---|---|

| Asymmetric Catalysis | Produce single enantiomers of this compound. | Allows for determination of the biologically active stereoisomer and more precise pharmacological studies. researchgate.net |

| Novel Cycloaddition Methods | Improve efficiency and control over the formation of the complex cyclobutane core. | Could lead to higher-yielding and more practical total syntheses. researchgate.net |

| Diversity-Oriented Synthesis (DOS) | Generate a library of structurally diverse analogs from a simple starting material. | Facilitates the discovery of new biological activities and the exploration of chemical space around the core scaffold. mdpi.com |

| Complexity-to-Diversity (Ctd) Strategy | Use the complex natural product scaffold as a starting point for creating analogs. | Enables rapid generation of derivatives for SAR studies while retaining the core complexity. mdpi.com |

Exploration of this compound as a Scaffold for Chemical Biology Probes

The unique structure and defined biological activity of this compound make it an excellent candidate for development into a chemical biology probe. nih.gov Such probes are powerful tools used to study biological systems by, for example, identifying molecular targets, visualizing biological processes, or profiling protein activity. sigmaaldrich.comuniversiteitleiden.nl

Future work should involve the rational design and synthesis of this compound derivatives that incorporate specific functionalities. sigmaaldrich.com For instance, attaching a fluorophore could enable the visualization of its subcellular localization and its binding to target receptors in living cells via advanced microscopy. Incorporating a photo-affinity label, such as a diazirine or benzophenone, would allow for covalent cross-linking to its biological targets upon UV irradiation, facilitating their definitive identification. sigmaaldrich.com Furthermore, adding a bioorthogonal handle, like an alkyne or azide, would permit "click chemistry" conjugation to reporter tags for applications like pull-down assays to identify binding partners. sigmaaldrich.com Developing a suite of such probes from the this compound scaffold would be invaluable for validating its interaction with GlyR and discovering new off-targets. nih.govrsc.org

Integration of Multi-Omics Data in Investigating Biological Impact

To gain a holistic understanding of the biological impact of this compound, it is imperative to move beyond single-target studies and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive snapshot of the cellular state in response to a molecular perturbation. nih.govarcjournals.org

A future research direction would be to treat relevant cell models (e.g., primary neurons) with this compound and perform a time-course analysis of the multi-omic changes. Transcriptomics (RNA-seq) would reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications. nih.gov Metabolomics could then uncover shifts in metabolic pathways. Integrating these datasets can help construct a detailed model of the downstream consequences of this compound's activity, bridging the gap between its molecular interaction at the receptor and its ultimate phenotypic effect. frontlinegenomics.com This approach could reveal the broader signaling networks modulated by this compound and identify potential biomarkers of its activity. frontiersin.org

| Omics Layer | Technique | Information Gained |

|---|---|---|

| Transcriptomics | RNA-Sequencing | Identifies genes whose expression is up- or down-regulated following treatment. nih.gov |

| Proteomics | LC-MS/MS | Quantifies changes in protein abundance and identifies post-translational modifications. nih.gov |

| Metabolomics | GC-MS or LC-MS | Measures changes in the levels of small-molecule metabolites, revealing altered metabolic pathways. |

| Data Integration | Bioinformatic Tools (e.g., Network Analysis) | Creates a comprehensive model of the cellular response, linking receptor modulation to downstream signaling and phenotypic outcomes. frontlinegenomics.com |

Advanced Analytical Techniques for In Situ Biological Studies

Studying the interaction of a small molecule like this compound within its native biological context—a living cell—presents a significant challenge that requires advanced analytical methods. scielo.org.co In situ techniques, which analyze the molecule in place without extraction or destruction of the sample, are essential for gaining a dynamic and accurate picture of its function. researchgate.net

Future research should leverage state-of-the-art analytical tools to probe the behavior of this compound at the subcellular level. The use of super-resolution microscopy with fluorescently-labeled this compound probes (as described in section 10.4) could allow for real-time visualization of its binding to individual receptor clusters. Advanced spectroscopic methods, such as in situ Raman or Fourier-transform infrared (FTIR) spectroscopy, could potentially detect the conformational changes in target proteins or the local cellular environment upon binding. researchgate.net Techniques like micro X-ray diffraction (µXRD) could provide structural information in a non-destructive manner, although its application in a cellular context is highly challenging. scielo.org.co Applying these advanced techniques will be critical for observing the transient and dynamic interactions that govern the biological activity of this compound. researchgate.netanu.edu.au

Q & A

Q. What are the key synthetic steps in the total synthesis of Tubastrindole B, and how do they address challenges in constructing its imidazol-4-one core?

- Methodological Answer : The total synthesis (Scheme 33) involves sequential cyclization and coupling reactions to build the imidazol-4-one scaffold. For example, the dictazol B-type intermediate (compound 48) is synthesized via a [3+2] cycloaddition or palladium-catalyzed cross-coupling, followed by regioselective functionalization to form the final structure . Challenges like stereochemical control are addressed using chiral catalysts or protective group strategies. Researchers should replicate these steps with precise temperature and solvent conditions, as outlined in synthetic protocols .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure, and what spectral data are critical for validation?

- Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and X-ray crystallography are essential. Key data include chemical shifts for the imidazol-4-one protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ 160–170 ppm). X-ray structures confirm bond angles and stereochemistry, while mass spectrometry (HRMS) validates molecular weight . Researchers should cross-reference data with synthetic intermediates to ensure consistency .

Q. What biological activity assays have been applied to this compound, and how should researchers design dose-response experiments?

- Methodological Answer : this compound’s bioactivity is typically evaluated via cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., kinase assays). Dose-response experiments should include a minimum of six concentration points (e.g., 0.1–100 µM) with triplicate measurements. Normalize results to positive controls (e.g., doxorubicin) and use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Ensure cell viability >90% in negative controls .

Q. How can researchers identify literature gaps in this compound studies, and what databases are prioritized for systematic reviews?

- Methodological Answer : Conduct a systematic review using PubMed, SciFinder, and Web of Science with keywords like “this compound synthesis” or “imidazol-4-one bioactivity.” Use inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025) and tools like PRISMA flow diagrams. Gaps may include limited in vivo studies or mechanistic insights into its antiproliferative effects .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what statistical approaches validate process improvements?

- Methodological Answer : Optimize reaction parameters (e.g., catalyst loading, solvent polarity) via Design of Experiments (DoE). Use response surface methodology (RSM) to model interactions between variables. Validate improvements with ANOVA and Tukey’s post-hoc tests. For example, increasing Pd(OAc)₂ from 2% to 5% may improve coupling yields by 15–20% .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line susceptibility). Replicate studies under standardized conditions (ATCC cell lines, serum-free media). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., oxygen tension in cytotoxicity assays) . Cross-validate findings with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. Which computational methods predict this compound’s molecular interactions, and how are docking studies validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like tubulin or kinases. Validate top poses via site-directed mutagenesis or competitive binding assays (e.g., SPR). For instance, a predicted hydrogen bond with kinase ATP-binding pockets can be confirmed by alanine-scanning mutations .

Q. How are advanced analytical methods (e.g., LC-HRMS/MS) applied to quantify this compound in complex matrices?

- Methodological Answer : Develop a validated LC-HRMS/MS method with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile. Use MRM transitions (e.g., m/z 345 → 227 for quantification). Achieve linearity (R² > 0.99) over 1–1000 ng/mL and LOD/LOQ < 1 ng/mL. Spike recovery in plasma should exceed 85% .

Q. What cross-disciplinary approaches integrate this compound’s chemical synthesis with pharmacological evaluation?

- Methodological Answer : Combine synthetic chemistry (e.g., late-stage diversification of the imidazol-4-one core) with in silico ADMET profiling (SwissADME) and zebrafish toxicity models. For example, introduce fluorine atoms to enhance metabolic stability and test bioavailability via cassette dosing .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound analogs?

- Methodological Answer : Synthesize analogs with modifications at the C3 and N1 positions. Test bioactivity in parallel with computational electrostatic potential maps (MEP). Use hierarchical clustering (e.g., Ward’s method) to group compounds by activity profiles. Correlate substituent hydrophobicity (logP) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.